molecular formula C36H30Cl2P2Pt B076907 cis-Dichlorobis(triphenylphosphine)platinum(II) CAS No. 14056-88-3

cis-Dichlorobis(triphenylphosphine)platinum(II)

Cat. No.: B076907
CAS No.: 14056-88-3
M. Wt: 790.6 g/mol
InChI Key: XAFJSPPHVXDRIE-UHFFFAOYSA-L
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Description

cis-Dichlorobis(triphenylphosphine)platinum(II): is a coordination complex with the chemical formula [PtCl₂(P(C₆H₅)₃)₂]. This compound is notable for its square planar geometry, where the platinum center is coordinated to two chloride ions and two triphenylphosphine ligands in a cis configuration. It is widely used in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: Potassium tetrachloroplatinate and triphenylphosphine.

    Reaction Conditions: The synthesis typically involves dissolving potassium tetrachloroplatinate in water and adding triphenylphosphine dissolved in ethanol under a nitrogen atmosphere. The reaction mixture is then heated to promote the formation of the complex.

    Reaction Equation: [ K_2PtCl_4 + 2P(C_6H_5)_3 \rightarrow cis-[PtCl_2(P(C_6H_5)_3)_2] + 2KCl ]

    Isolation: The product is isolated by filtration, washed with ethanol, and dried under vacuum.

Industrial Production Methods: The industrial production of cis-Dichlorobis(triphenylphosphine)platinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: cis-Dichlorobis(triphenylphosphine)platinum(II) can undergo substitution reactions where the chloride ligands are replaced by other ligands such as amines or phosphines.

    Oxidation and Reduction: The compound can participate in redox reactions, where the platinum center undergoes changes in oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products:

Scientific Research Applications

cis-Dichlorobis(triphenylphosphine)platinum(II) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and other cellular components.

    Industry: It is used in the synthesis of other platinum complexes and in platinum plating processes

Comparison with Similar Compounds

    trans-Dichlorobis(triphenylphosphine)platinum(II): This isomer has a different spatial arrangement of ligands, leading to different reactivity and applications.

    cis-Dichlorobis(triethylphosphine)platinum(II): Similar structure but with triethylphosphine ligands instead of triphenylphosphine.

    Tetrakis(triphenylphosphine)platinum(0): A zero-valent platinum complex with four triphenylphosphine ligands.

Uniqueness: cis-Dichlorobis(triphenylphosphine)platinum(II) is unique due to its cis configuration, which imparts specific reactivity and stability. This configuration is particularly useful in catalytic applications and in the synthesis of other platinum complexes .

Properties

IUPAC Name

dichloroplatinum;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFJSPPHVXDRIE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-34-5, 14056-88-3, 15604-36-1
Record name Dichlorobis(triphenylphosphine)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10199-34-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Dichlorobis(triphenylphosphine)platinum(II)
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Record name Dichlorobis(triphenylphosphine)platinum(II)
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Q & A

Q1: What are the typical catalytic applications of cis-Dichlorobis(triphenylphosphine)platinum(II)?

A1: cis-Dichlorobis(triphenylphosphine)platinum(II) acts as a catalyst in various organic reactions. For example, it facilitates the methylation of allylic alcohols to form allylic methyl ethers. Interestingly, the reaction exhibits selectivity depending on the orientation of the hydroxyl group in the substrate. [] This complex also catalyzes the interaction between acyl chlorides and triethylsilane. []

Q2: How does the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) influence its reactivity?

A2: The cis configuration of the chloride ligands in cis-Dichlorobis(triphenylphosphine)platinum(II) plays a crucial role in its reactivity. This arrangement allows for the formation of either bidentate or monodentate phosphoranide adducts when reacting with "cyclenphosphorane". [, ] This structural feature also dictates its interaction with isopropenylacetylene, leading to the formation of various σ-bonded isoprene platinum(II) complexes. []

Q3: Are there any specific examples of how cis-Dichlorobis(triphenylphosphine)platinum(II) interacts with complex organic molecules?

A3: Research shows that cis-Dichlorobis(triphenylphosphine)platinum(II) reacts with the phosphamonocarbaborane derivative, exo-6-R-arachno-6,7-PCB(8)H(12) (R = Ph or Me). This reaction yields various metallaphosphamonocarbaborane complexes where the platinum(II) adopts different coordination geometries (η1, η4) by bonding to the carbaborane moiety. []

Q4: What insights have been gained from studying the crystal structures of cis-Dichlorobis(triphenylphosphine)platinum(II) derivatives?

A4: X-ray crystallography studies on cis-Dichlorobis(triphenylphosphine)platinum(II) derivatives, specifically trans-chloro(1-isopropenylvinyl)bis(triphenylphosphine)-platinum(II)–benzene and trans-(isopropenylethynyl)(1-isopropenylvinyl)bis(triphenylphosphine)platinum(II), reveal a trans planar coordination geometry around the platinum center. This structural information provides valuable insights into the bonding nature and spatial arrangement of ligands around the metal center. []

Q5: What analytical techniques are employed to study cis-Dichlorobis(triphenylphosphine)platinum(II)?

A5: Apart from X-ray crystallography, laser irradiation techniques have been employed to analyze organoplatinum films containing cis-Dichlorobis(triphenylphosphine)platinum(II). This technique helps understand the behavior and transformation of the complex upon laser exposure. []

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